molecular formula C19H19N3O5S B2742746 1-(3,4-dimethylphenyl)-3-(3-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione CAS No. 879931-23-4

1-(3,4-dimethylphenyl)-3-(3-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione

Cat. No.: B2742746
CAS No.: 879931-23-4
M. Wt: 401.44
InChI Key: TUSCQTTUPRKLSL-UHFFFAOYSA-N
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Description

This compound belongs to the thienoimidazole trione family, characterized by a fused bicyclic core incorporating sulfur (thieno) and nitrogen (imidazole) heteroatoms, with three ketone groups (trione) and hexahydro saturation. The 3,4-dimethylphenyl and 3-nitrophenyl substituents at positions 1 and 3 introduce steric bulk and electronic effects. The nitro group (-NO₂) on the phenyl ring is strongly electron-withdrawing, while the methyl groups (-CH₃) on the adjacent phenyl ring provide steric hindrance and moderate electron-donating properties.

Properties

IUPAC Name

3-(3,4-dimethylphenyl)-1-(3-nitrophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c1-12-6-7-15(8-13(12)2)21-18-11-28(26,27)10-17(18)20(19(21)23)14-4-3-5-16(9-14)22(24)25/h3-9,17-18H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUSCQTTUPRKLSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC(=CC=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3,4-dimethylphenyl)-3-(3-nitrophenyl)-hexahydro-1H-5λ6-thieno[3,4-d]imidazole-2,5,5-trione is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Molecular Formula and Structure

  • Molecular Formula : C₁₉H₁₉N₃O₅S
  • Molecular Weight : 401.44 g/mol
  • IUPAC Name : 1-(3,4-dimethylphenyl)-3-(3-nitrophenyl)-hexahydro-1H-5λ6-thieno[3,4-d]imidazole-2,5,5-trione

The compound features a thieno[3,4-d]imidazole core with various substituents that may influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit inhibitory effects on certain enzymes involved in metabolic pathways.

Farnesyltransferase Inhibition

Research has indicated that imidazole derivatives can act as potent inhibitors of farnesyltransferase (FT), which is crucial for the post-translational modification of proteins involved in cell signaling pathways. The structure-activity relationship (SAR) indicates that hydrophobic substituents at specific positions enhance enzyme inhibitory activity .

Monoamine Oxidase Inhibition

Another area of interest is the compound's potential as an inhibitor of monoamine oxidase (MAO). A study demonstrated that derivatives containing similar structural motifs exhibited selective inhibition of MAO-A isoforms, with some compounds achieving IC₅₀ values in the low micromolar range .

Case Study 1: Enzyme Inhibition Profile

In a comparative study evaluating various derivatives, the compound showed significant inhibitory activity against MAO-A. The results are summarized in Table 1:

CompoundIC₅₀ (μM)Selectivity
D110-01320.060 ± 0.002High
Moclobemide4.664 ± 0.235Moderate
Clorgyline0.048 ± 0.002High

The compound D110-0132 demonstrated a strong inhibitory profile, suggesting its potential as a therapeutic agent for conditions related to MAO activity .

Case Study 2: Antitumor Activity

In vivo studies have also indicated that certain analogues of this compound possess antitumor properties. For instance, one derivative was shown to induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival and proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Thienoimidazole Trione Family

The following table summarizes key structural analogues and their substituent-driven differences:

Compound Name Substituents (Position 1 / Position 3) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3,4-Dimethylphenyl / 3-Nitrophenyl Not explicitly provided in evidence Electron-withdrawing nitro group (meta), steric hindrance from dimethylphenyl
BG16398 (CAS 878428-51-4) 3-Chloro-4-methylphenyl / 4-Methoxyphenyl C₁₉H₁₉ClN₂O₄S 406.88 Chloro (electron-withdrawing) and methoxy (electron-donating) groups; moderate polarity
CHEMENU Product () 3,5-Dimethylphenyl / (3-Nitrophenyl)methyl Nitro group retained but with methylene spacer; increased steric bulk
CHEMENU Product () 3-Chloro-4-methylphenyl / 3-(Trifluoromethyl)phenyl Trifluoromethyl (-CF₃) as a strong electron-withdrawing group; enhanced lipophilicity
BG16218 (CAS 873811-26-8) 3-Chloro-4-methylphenyl / 4-Methylphenyl C₁₉H₁₉ClN₂O₃S 390.88 Minimal electronic modulation; chloro and methyl substituents balance steric and electronic effects
G012-0626 () 3-Chloro-4-methylphenyl / 2-Fluorophenyl C₁₉H₁₈ClFN₂O₃S 408.88 Fluorine as a weakly electron-withdrawing substituent; potential for hydrogen bonding

Substituent-Driven Property Analysis

  • Electron Effects :

    • The target compound ’s 3-nitrophenyl group enhances electrophilicity compared to BG16398’s 4-methoxyphenyl (electron-donating) and ’s 3-CF₃ (stronger electron-withdrawing) .
    • Substituent position (meta vs. para) influences conjugation and steric interactions. For example, BG16218’s para-methylphenyl lacks the nitro group’s electronic impact, reducing reactivity .
  • BG16398’s methoxy group improves solubility in polar solvents relative to chloro or methyl substituents .
  • Synthetic Accessibility :

    • Compounds with nitro groups (e.g., target compound, ) may require controlled reaction conditions to avoid over-oxidation, whereas chloro-substituted analogues (BG16218, BG16398) are synthesized via milder protocols .

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